![molecular formula C34H42O2S4 B13159452 2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)
2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in the development of semiconducting polymers and organic solar cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene typically involves direct (hetero)arylation polymerization. This method uses palladium acetate (Pd(OAc)2) and tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as a catalyst system . The reaction conditions are carefully controlled to ensure the successful formation of the desired polymer.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale polymer synthesis can be applied. This involves scaling up the reaction conditions used in laboratory synthesis, optimizing the process for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene exerts its effects is primarily related to its ability to facilitate charge transport in organic electronic devices. The compound’s molecular structure allows for efficient electron delocalization, which is crucial for its function as a semiconducting material . The pathways involved in this process include the formation of conjugated systems that enable the movement of charge carriers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: This compound is similar in structure and is also used in the development of semiconducting polymers.
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with similar applications in organic electronics.
Uniqueness
What sets 2,2’-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene apart is its unique combination of structural properties that enhance its performance in organic electronic devices. Its ability to facilitate efficient charge transport and its compatibility with various fabrication techniques make it a standout compound in the field .
Eigenschaften
Molekularformel |
C34H42O2S4 |
|---|---|
Molekulargewicht |
611.0 g/mol |
IUPAC-Name |
5-[2,5-bis(2-ethylhexoxy)-4-thieno[3,2-b]thiophen-5-ylphenyl]thieno[3,2-b]thiophene |
InChI |
InChI=1S/C34H42O2S4/c1-5-9-11-23(7-3)21-35-27-17-26(32-20-34-30(40-32)14-16-38-34)28(36-22-24(8-4)12-10-6-2)18-25(27)31-19-33-29(39-31)13-15-37-33/h13-20,23-24H,5-12,21-22H2,1-4H3 |
InChI-Schlüssel |
UYIFTBRLKSRSQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C2=CC3=C(S2)C=CS3)OCC(CC)CCCC)C4=CC5=C(S4)C=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


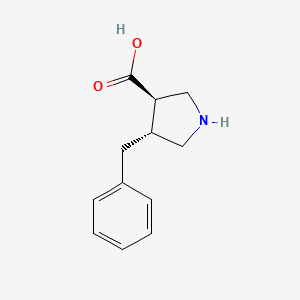
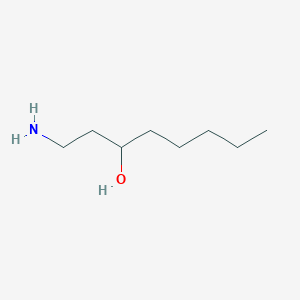
![6-[1-(Aminomethyl)cyclopropyl]-1,4-dioxepan-6-ol](/img/structure/B13159382.png)
![1-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyl-propan-1-ol](/img/structure/B13159390.png)



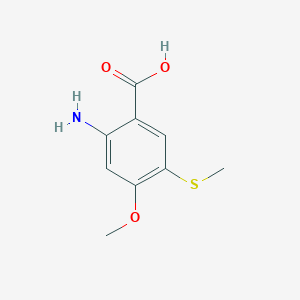
![3-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13159431.png)
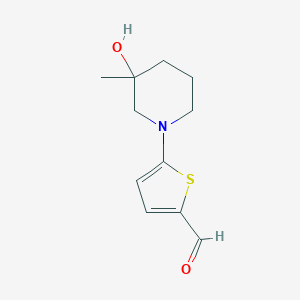
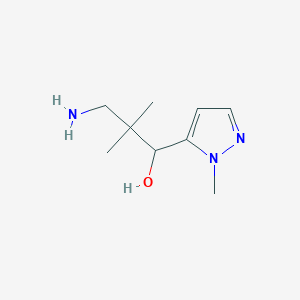
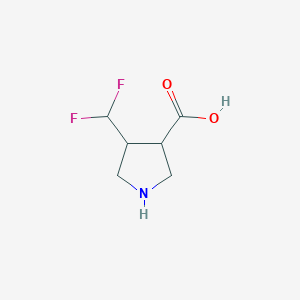
![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)

